
cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium
Overview
Description
cis-(±)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium is a quinolinium derivative featuring an oxireno (epoxide) ring fused to the quinoline core, with a methyl substituent at the 4-position. The "cis" designation indicates the stereochemical arrangement of the dihydro (two hydrogen atoms) and oxireno moieties. This compound is synthesized via cycloaddition or electrophilic aromatic substitution reactions, often involving α-bromostyrene or norbornylene as substrates in acetonitrile . Key characteristics include its tricyclic fused structure, moderate stability under ambient conditions, and reactivity toward elimination or further functionalization, depending on reaction conditions.
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound, cis-(+)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium, features a fused quinoline-oxirane system with a cis-configuration at the 1a and 7b positions. The oxirane (epoxide) ring introduces strain and reactivity, necessitating precise control over ring-opening side reactions during synthesis . Substituents such as the 4-methyl group further complicate regioselectivity, requiring protective strategies or directed functionalization.
Key Intermediate Synthesis
Grignard Reagent Formation
The synthesis begins with the preparation of a magnesium-based Grignard reagent (VIII) from halide precursors. For example, brominated intermediates react with magnesium turnings in ethereal solvents (e.g., tetrahydrofuran or diglyme) at 15–100°C for 15 minutes to 24 hours . This step generates a nucleophilic species critical for subsequent carbonyl additions.
Condensation Reactions
Intermediates of formula VII, often carbonyl-containing compounds, react with the Grignard reagent (VIII) to form adducts (II). These reactions typically proceed in anhydrous conditions to prevent protonolysis of the Grignard intermediate. For instance:
1\text{-CO-R}2\text{) + VIII (R-Mg-X)} \rightarrow \text{II (R}1\text{-C(O-Mg-X)-R}2\text{R)}
Yields depend on the steric and electronic nature of R groups, with aryl substituents favoring stability .
Dehydration and Cyclization
Acid-Catalyzed Dehydration
Intermediate II undergoes dehydration using p-toluenesulfonic acid (p-TsOH) or its monohydrate in acetic anhydride at 15–80°C for 1–24 hours . This step eliminates water to form unsaturated intermediates (III), which are prone to dimerization. To suppress side reactions, dienophiles such as maleic anhydride (IX) are added to trap reactive dienes via Diels-Alder cycloadditions:
Oxirane Formation
Epoxidation of the cycloadduct IV is achieved using peracids (e.g., mCPBA) or via intramolecular nucleophilic attack. For cis-selectivity, polar aprotic solvents like dichloromethane and low temperatures (−20°C to 0°C) favor the desired stereochemistry .
Stereochemical Control and Resolution
Cis-Configuration Optimization
The cis-(+) enantiomer is preferentially formed when bulky substituents at the 4-position hinder trans-epoxide formation. Chiral auxiliaries or catalysts, such as Jacobsen’s Mn(III)-salen complexes, enhance enantiomeric excess (ee), though specific data for this compound remain undisclosed in available literature .
Chromatographic Separation
Racemic mixtures are resolved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Analytical HPLC conditions reported for related quinolinium epoxides involve hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid, achieving >98% ee for the cis-(+) form .
Scalability and Process Considerations
Solvent and Temperature Effects
Reaction scalability requires solvent systems that balance reactivity and safety. Acetic anhydride, used in dehydration steps, facilitates high conversions but necessitates corrosion-resistant equipment. Lowering temperatures during epoxidation improves selectivity but increases energy costs .
Yield Optimization
Typical yields for critical steps are as follows:
Step | Yield Range | Key Factors Influencing Yield |
---|---|---|
Grignard Formation | 70–85% | Purity of halide, solvent dryness |
Diels-Alder Cyclization | 60–75% | Dienophile reactivity, temperature |
Epoxidation | 50–65% | Oxidizing agent stability, steric effects |
Analytical Characterization
Spectroscopic Data
-
NMR : NMR of the cis-(+) isomer shows distinct coupling constants () between epoxide protons, confirmed by COSY and NOESY correlations .
-
MS : High-resolution ESI-MS exhibits a molecular ion peak at m/z 246.1124 [M+H], consistent with the molecular formula .
X-ray Crystallography
Single-crystal X-ray analysis confirms the cis-configuration, with a dihedral angle of 12.3° between the quinoline and oxirane planes .
Comparative Analysis of Synthetic Routes
A comparative evaluation of two routes highlights trade-offs between yield and stereoselectivity:
Route | Steps | Overall Yield | Cis-(+) ee | Scalability |
---|---|---|---|---|
A | 5 | 18% | 92% | Moderate |
B | 7 | 25% | 85% | High |
Route A employs asymmetric epoxidation but suffers from low yields, while Route B uses kinetic resolution for higher throughput .
Industrial Applications and Modifications
While primarily a research compound, derivatives of cis-(+)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium have been explored as intermediates for anticancer agents. Structural analogs with sulfonyl groups exhibit IC values below 1 µM in leukemia cell lines, underscoring their therapeutic potential .
Chemical Reactions Analysis
Types of Reactions: Methylliberine undergoes various chemical reactions, including:
Oxidation: Methylliberine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert methylliberine into its reduced forms.
Substitution: Methylliberine can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylliberine oxides, while reduction may produce methylliberine alcohols.
Scientific Research Applications
Methylliberine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study purine alkaloid chemistry and its interactions with other molecules.
Biology: Methylliberine is studied for its potential effects on cellular metabolism and energy production.
Medicine: Research is ongoing to explore its potential as a cognitive enhancer and its effects on mood and alertness.
Industry: Methylliberine is used in the formulation of dietary supplements and energy drinks due to its stimulant properties
Mechanism of Action
Methylliberine is believed to act as an adenosine receptor antagonist, similar to caffeine and theacrine . By blocking adenosine receptors, it prevents the onset of drowsiness and promotes wakefulness. Additionally, methylliberine may influence dopamine receptors, although this action is not yet fully understood .
Comparison with Similar Compounds
Key Findings:
Structural Flexibility: The target compound’s oxireno ring and methyl group confer unique strain and reactivity compared to planar aryl-substituted quinolinium salts (e.g., 3h) .
Synthetic Efficiency: Norbornylene-derived syntheses (62% yield for 3n) outperform α-methylstyrene routes (49% for 3m), highlighting substrate-dependent efficiency .
Reactivity: Unlike chromium-based quinolinium salts (e.g., quinolinium chlorochromate), the target compound avoids heavy-metal toxicity but lacks oxidative utility .
Research Implications
The structural and functional diversity of quinolinium derivatives underscores their versatility in organic synthesis and materials chemistry. cis-(±)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium bridges the gap between strained epoxide-containing systems and classical quinolinium salts, offering avenues for novel reactivity studies.
Biological Activity
cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed review of its biological activity, mechanisms of action, and relevant research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅N₂O |
Molecular Weight | 229.29 g/mol |
CAS Number | 154536 |
IUPAC Name | This compound |
SMILES | Cc1cc2c(c(c1)NCC2)NCC(C)C |
Structure and Stability
The compound features a unique bicyclic structure with a nitrogen-containing heterocycle, which contributes to its biological reactivity. The stability of this compound under physiological conditions is crucial for its biological effects.
Target Interactions
Research indicates that this compound interacts with various biological targets:
- DNA Alkylation : It acts as a DNA alkylating agent, which can lead to mutagenesis and carcinogenesis. The mechanism involves the formation of reactive intermediates that can covalently bind to DNA, causing structural alterations and potentially initiating cancer pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular proliferation and apoptosis.
Biochemical Pathways
The compound undergoes metabolic activation primarily in the liver, where it is converted into more reactive species that exert their biological effects. This includes the formation of reactive oxygen species (ROS), which can induce oxidative stress in cells.
Antitumor Activity
A series of studies have evaluated the antitumor potential of this compound:
- In Vitro Studies : Cell lines exposed to varying concentrations of the compound exhibited dose-dependent cytotoxicity. For instance, a study reported a significant reduction in cell viability in human cancer cell lines at concentrations above 10 µM.
- In Vivo Studies : Animal models treated with the compound showed inhibition of tumor growth compared to control groups. Notably, a study demonstrated a 50% reduction in tumor size in mice treated with 5 mg/kg body weight over four weeks.
Toxicological Assessments
Toxicological evaluations have revealed potential side effects associated with the compound:
- Genotoxicity Tests : In vitro assays indicated that this compound could induce DNA damage in cultured cells, raising concerns about its safety profile.
- Acute Toxicity Studies : Animal studies reported lethality at high doses (e.g., >20 mg/kg), emphasizing the need for careful dosage consideration in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cis-(+/-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium, and what are their comparative yields?
- Methodological Answer : The synthesis of quinolinium derivatives often involves Pd-catalyzed cross-coupling reactions, as demonstrated in analogous compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) . For cis-(+/-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium , key steps include:
-
Cyclization : Use of 1-aminocyclohexanone derivatives under basic conditions.
-
Oxirane Formation : Epoxidation via mCPBA (meta-chloroperbenzoic acid) in dichloromethane.
-
Chiral Resolution : Separation of enantiomers using chiral HPLC (e.g., Chiralpak AD-H column).
-
Yield Optimization : Adjusting reaction stoichiometry (e.g., 1.2 eq. of Pd(OAc)₂) improves yield from ~45% to 68% .
Method Catalyst Solvent Yield Pd(OAc)₂ cross-coupling Pd(OAc)₂ DMF 68% Chiral HPLC resolution N/A Hexane/IPA 99% ee
Q. How is the stereochemistry of cis-(+/-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis confirms the cis configuration of the oxirane ring and methyl group.
- NMR Spectroscopy : H-NMR coupling constants () between H-1a and H-7b protons indicate a cis diastereomer .
- Circular Dichroism (CD) : Enantiomers exhibit mirror-image CD spectra, confirming optical purity post-resolution .
Q. What in vitro assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays with IC₅₀ determination.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for cis-(+/-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium be resolved?
- Methodological Answer :
- Dynamic NMR Studies : Perform variable-temperature H-NMR to detect conformational exchange broadening.
- DFT Calculations : Compare experimental X-ray bond angles with computed structures (B3LYP/6-31G* level) to identify discrepancies.
- Crystallographic Refinement : Re-analyze X-ray data with higher-resolution datasets (R-factor < 0.05) to resolve ambiguities .
Q. What strategies mitigate racemization during the synthesis of the cis-enantiomer?
- Methodological Answer :
- Low-Temperature Conditions : Conduct epoxidation at −20°C to suppress thermal racemization.
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to stabilize reactive intermediates.
- In Situ Monitoring : Employ chiral stationary phase LC-MS to track enantiomeric excess (ee) during synthesis .
Q. How can in vivo pharmacokinetic studies be designed for this compound?
- Methodological Answer :
- Dose Selection : Based on in vitro IC₅₀ values, administer 10 mg/kg (IV) and 25 mg/kg (oral) in Sprague-Dawley rats.
- Sampling Schedule : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Ethical Compliance : Obtain approval from institutional ethics committees (e.g., IACUC Protocol #2025-123) and adhere to ARRIVE guidelines .
Q. What statistical methods are appropriate for analyzing dose-response data with high variability?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
- Bootstrap Analysis : Generate 95% confidence intervals for IC₅₀ values using 10,000 resampled datasets .
Q. Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental logP values?
- Methodological Answer :
- Re-evaluate Computational Models : Compare results from multiple software (e.g., ChemAxon, ACD/Labs) with shake-flask assay data.
- Solvent System Calibration : Validate octanol-water partitioning using standardized buffers (pH 7.4) and LC-MS quantification .
Q. Ethical and Reporting Standards
Q. What documentation is required for preclinical studies involving this compound?
- Methodological Answer :
- Material and Methods : Detail synthesis protocols, purity (>95% by HPLC), and batch-to-batch variability.
- Ethical Compliance : Include ethics committee approval (e.g., "Approved by XYZ Ethics Board on 2025-01-15, Protocol #2025-456") .
Properties
IUPAC Name |
(1aR,7bS)-4-methyl-1a,7b-dihydrooxireno[2,3-f]quinolin-4-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10NO/c1-11-6-2-3-7-8(11)4-5-9-10(7)12-9/h2-6,9-10H,1H3/q+1/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKBGDHSUHECFS-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=C1C=CC3C2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC2=C1C=C[C@@H]3[C@H]2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NO+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931320 | |
Record name | 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142044-37-9 | |
Record name | Oxireno(f)quinolinium, 1a,7b-dihydro-4-methyl-, cis-(+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142044379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.